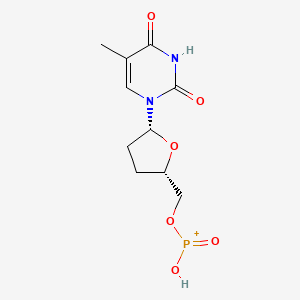

ddT-HP

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

140132-19-0 |

|---|---|

Molecular Formula |

C10H14N2O6P+ |

Molecular Weight |

289.20 g/mol |

IUPAC Name |

hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-oxophosphanium |

InChI |

InChI=1S/C10H13N2O6P/c1-6-4-12(10(14)11-9(6)13)8-3-2-7(18-8)5-17-19(15)16/h4,7-8H,2-3,5H2,1H3,(H-,11,13,14,15,16)/p+1/t7-,8+/m0/s1 |

InChI Key |

NDGHBKNMUFNTFA-JGVFFNPUSA-O |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)CO[P+](=O)O |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CCC(O2)CO[P+](=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Environmental Fate and Transport of Dichlorodiphenyltrichloroethane (DDT)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dichlorodiphenyltrichloroethane (DDT) is a synthetic organochlorine pesticide characterized by its high persistence in the environment and its propensity for bioaccumulation.[1][2] Although its use has been banned in many countries since the 1970s, it is still utilized in some regions for vector control.[2] Due to its chemical stability, low aqueous solubility, and high lipid solubility, DDT and its primary metabolites, Dichlorodiphenyldichloroethylene (DDE) and Dichlorodiphenyldichloroethane (DDD), pose a continued risk to ecosystems and human health.[1][3] This document provides a comprehensive technical overview of the physicochemical properties, environmental transport mechanisms, degradation pathways, and analytical methodologies related to DDT.

Physicochemical Properties and Partitioning Behavior

The environmental behavior of DDT is governed by its distinct physicochemical properties. Technical-grade DDT is a mixture of several compounds, with p,p'-DDT being the major active component (77%).[1][4] Other significant components include o,p'-DDT (15%), p,p'-DDD (up to 4%), and DDE.[1][4] Collectively, DDT and its metabolites are often referred to as DDX.[1]

Key Physicochemical Data

The properties of DDT and its primary metabolites dictate their partitioning in the environment. Their low water solubility and high octanol-water partition coefficients lead to their strong association with organic matter in soil, sediments, and biological tissues.[5][6]

| Property | p,p'-DDT | p,p'-DDE | p,p'-DDD |

| Molecular Formula | C₁₄H₉Cl₅ | C₁₄H₈Cl₄ | C₁₄H₁₀Cl₄ |

| Molecular Weight | 354.49 g/mol | 318.03 g/mol | 320.05 g/mol |

| Water Solubility | 0.025 mg/L | 0.12 mg/L | 0.090 mg/L |

| Vapor Pressure (20°C) | 1.60 x 10⁻⁷ torr | 6.0 x 10⁻⁶ torr (at 25°C) | 1.35 x 10⁻⁶ torr (at 25°C) |

| Log K_ow_ | 6.91 | 6.51 | 6.02 |

| Log K_oc_ | 5.18 | 4.70 | 5.18 |

| Henry's Law Constant (25°C) | 8.3 x 10⁻⁶ atm-m³/mol | 2.1 x 10⁻⁵ atm-m³/mol | 4.0 x 10⁻⁶ atm-m³/mol |

| Data sourced from the Agency for Toxic Substances and Disease Registry (ATSDR).[5][7] |

Environmental Partitioning

Due to its hydrophobic and lipophilic nature, DDT readily partitions from water into organic matrices.[1]

-

Soil and Sediment: DDT strongly adsorbs to soil and sediment particles, which act as long-term sinks and sources of the contaminant.[1] The organic carbon partition coefficient (Koc) for p,p'-DDT is high, indicating strong binding to organic matter.[5]

-

Biota: The high octanol-water partition coefficient (Kow) of DDT signifies its tendency to accumulate in the fatty tissues of living organisms, a process known as bioaccumulation.[5][8]

Environmental Transport Mechanisms

DDT is subject to both local and long-range transport, leading to its global distribution.[5][8]

Atmospheric Transport

Volatilization from soil and water surfaces is a primary mechanism for DDT's entry into the atmosphere.[5][9] Although DDT has a low vapor pressure, its persistence allows for significant atmospheric concentrations to build up over time.[5][9] In the atmosphere, DDT can be transported over long distances, a phenomenon known as "global distillation," where it moves from warmer to colder regions like the Arctic and Antarctic.[5] It can exist in the vapor phase or adsorbed to particulate matter.[5]

Transport in Soil and Water

-

Soil: In soil, DDT movement is limited due to its strong adsorption to organic matter.[5] Transport primarily occurs through soil erosion and runoff, where DDT is carried along with contaminated soil particles.[1][5]

-

Aquatic Systems: In water, DDT is largely found adsorbed to suspended particles and in sediments.[1][8] Its very low solubility in water means that dissolved concentrations are typically low.[8] Transport in aquatic environments is mainly through the movement of these contaminated particles.[5]

Degradation and Transformation

DDT is highly persistent, with a soil half-life ranging from 22 days to 30 years and an aquatic half-life of up to 150 years.[1][2] Its degradation occurs through both biotic and abiotic processes.[1]

Biotic Degradation

Microbial degradation is a key process in the breakdown of DDT. The pathways differ significantly under aerobic and anaerobic conditions.

-

Aerobic Degradation: Under aerobic (oxygen-rich) conditions, DDT is primarily converted to DDE (1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene).[10]

-

Anaerobic Degradation: In anaerobic (oxygen-poor) environments, such as flooded soils and sediments, DDT is reductively dechlorinated to DDD (1,1-dichloro-2,2-bis(p-chlorophenyl)ethane).[11]

Abiotic Degradation

-

Photolysis: In the atmosphere and surface waters, DDT can undergo photolysis, where it is broken down by sunlight.[1][5] However, direct photolysis in aquatic systems is slow, with an estimated half-life of over 150 years.[5]

The following diagram illustrates the primary degradation pathways of DDT.

Bioaccumulation and Biomagnification

DDT's lipophilic nature and resistance to metabolic breakdown lead to its accumulation in organisms.[1][6]

-

Bioaccumulation: This is the process where the concentration of DDT builds up in an individual organism over time, primarily in fatty tissues.[6][8]

-

Biomagnification: As DDT moves up the food chain, its concentration increases at each trophic level.[12][13] This is because organisms consume other organisms containing DDT, leading to a higher concentration in predators than in their prey.[12][14] This process has had well-documented adverse effects on wildlife, particularly predatory birds.[12][15]

The diagram below illustrates the process of DDT biomagnification through a simplified aquatic food chain.

Experimental Protocols for DDT Analysis

The analysis of DDT and its metabolites in environmental samples is a multi-step process involving sample collection, extraction, cleanup, and instrumental analysis.[16][17]

Sample Preparation and Extraction

The goal of extraction is to isolate DDT and its metabolites from the sample matrix (e.g., soil, water, tissue).[17]

-

Soil/Sediment Extraction:

-

Sample Collection: Collect soil or sediment samples using a stainless steel corer.

-

Soxhlet Extraction: A common method where the sample is placed in a thimble and repeatedly washed with a solvent (e.g., acetone/dichloromethane/light petroleum) in a Soxhlet apparatus.[18][19]

-

Microwave-Assisted Extraction (MAE): A more rapid technique that uses microwave energy to heat the solvent and sample, accelerating the extraction process.[17][20] Optimal conditions can include a temperature of 80°C for 10 minutes with an ethyl acetate-acetone mixture.[20]

-

-

Water Extraction:

-

Liquid-Liquid Extraction (LLE): Water samples are mixed with an immiscible organic solvent (e.g., dichloromethane). The DDT partitions into the organic layer, which is then separated for analysis.[17]

-

Cleanup

Crude extracts often contain co-extracted substances that can interfere with analysis. Cleanup procedures are used to remove these interferences.[16]

-

Adsorption Chromatography: The extract is passed through a column containing an adsorbent like silica gel or Florisil. Interfering compounds are retained on the column while DDT and its metabolites are eluted.[18]

-

Gel Permeation Chromatography (GPC): This technique separates molecules based on size. It is effective for removing high-molecular-weight interferences like lipids from biological samples.[18]

Instrumental Analysis

-

Gas Chromatography (GC): This is the primary technique for separating and quantifying DDT and its metabolites.[17]

-

Detector: An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds like DDT and is commonly used for quantification.[17][19]

-

Confirmation: Gas Chromatography-Mass Spectrometry (GC/MS) is used to confirm the identity of the detected compounds by providing information about their mass-to-charge ratio.[17]

-

The following workflow diagram summarizes the analytical process for determining DDT in environmental samples.

Conclusion

The environmental fate and transport of DDT are complex processes driven by its persistence, hydrophobicity, and lipophilicity. Its ability to undergo long-range atmospheric transport has resulted in global contamination. While natural degradation processes occur, they are extremely slow, allowing DDT to persist in the environment for decades. The propensity of DDT to bioaccumulate and biomagnify in food chains poses a significant and lasting threat to ecosystems. Understanding these processes is crucial for assessing the long-term risks associated with this legacy pollutant and for developing effective remediation strategies.

References

- 1. DDT - Wikipedia [en.wikipedia.org]

- 2. Exposure Data - DDT, Lindane, and 2,4-D - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Environmental Effects [www1.udel.edu]

- 4. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for DDT, DDE, and DDD - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. The Cautionary Tale of DDT – Biomagnification, Bioaccumulation, and Research Motivation – Sustainable Nano Blog – UW–Madison [blog.susnano.wisc.edu]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. DDT (Dichlorodiphenyltrichloroethane) | Health and Social Services [hss.gov.nt.ca]

- 9. ars.usda.gov [ars.usda.gov]

- 10. DDT Degradation Pathway [eawag-bbd.ethz.ch]

- 11. tandfonline.com [tandfonline.com]

- 12. Rachel Carson poster - American Chemical Society [acs.org]

- 13. bio.libretexts.org [bio.libretexts.org]

- 14. npic.orst.edu [npic.orst.edu]

- 15. Biomagnification - Wikipedia [en.wikipedia.org]

- 16. DDT and its derivatives (EHC 9, 1979) [inchem.org]

- 17. Analysis of DDT and its metabolites in soil and water samples obtained in the vicinity of a closed-down factory in Bangladesh using various extraction methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. fao.org [fao.org]

- 19. DDT residue in soil and water in and around abandoned DDT manufacturing factory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Action of DDT as a Pesticide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorodiphenyltrichloroethane (DDT), a cornerstone of mid-20th century pest control, exerts its potent insecticidal effects by targeting the voltage-gated sodium channels in the nervous system of insects. This technical guide provides a comprehensive examination of the molecular mechanism of action of DDT, with a focus on its interaction with these critical ion channels. The information presented herein is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of DDT's neurotoxic activity. This document summarizes key quantitative data, outlines detailed experimental protocols for studying DDT's effects, and provides visual representations of the underlying molecular pathways and experimental workflows.

Introduction

DDT was a widely used insecticide for controlling insect-borne diseases such as malaria and typhus, as well as in agriculture.[1] Its efficacy stems from its profound impact on the insect nervous system.[2] The primary molecular target of DDT is the voltage-gated sodium channel, a transmembrane protein essential for the initiation and propagation of action potentials in neurons.[3][4][5] By disrupting the normal gating kinematics of these channels, DDT induces a state of neuronal hyperexcitability, leading to tremors, paralysis, and ultimately, the death of the insect.[6] Understanding the precise mechanism of this interaction is crucial for the development of novel insecticides and for managing insecticide resistance.

The Molecular Target: Voltage-Gated Sodium Channels

Voltage-gated sodium channels are complex transmembrane proteins responsible for the rapid influx of sodium ions that depolarizes the neuronal membrane during an action potential. These channels cycle through three main conformational states: resting (closed), open (activated), and inactivated (closed and non-conducting). The transition between these states is tightly regulated by the membrane potential.

DDT's primary mechanism of action involves the disruption of the normal gating process of these channels.[3][5] Specifically, DDT binds to the sodium channel and stabilizes the open state, thereby inhibiting both deactivation (the closing of the channel upon repolarization) and inactivation (the spontaneous closure of the channel during prolonged depolarization).[3][4][5] This leads to a persistent influx of sodium ions, causing prolonged membrane depolarization and repetitive, uncontrolled firing of neurons.[5]

Quantitative Analysis of DDT's Effect on Sodium Channel Kinetics

The effect of DDT on sodium channel function can be quantified using electrophysiological techniques such as voltage-clamp and patch-clamp recording. These methods allow for the direct measurement of ion currents flowing through the channels in response to changes in membrane potential.

A key quantifiable effect of DDT is the slowing of sodium current decay. In the presence of DDT, the inactivation phase of the sodium current is significantly prolonged. This can be measured as an increase in the decay time constant (τ) of the current or as a percentage of the peak current remaining at the end of a depolarizing pulse.[4]

| Parameter | Description | Method of Measurement | Reference |

| Inhibition of Inactivation | The extent to which DDT prevents the sodium channel from inactivating. | Measured as the percentage of the peak sodium current that remains at the end of a depolarizing voltage pulse (e.g., a 20 ms pulse to -10 mV from a holding potential of -120 mV). | [4] |

| Decay Time Constant (τ) | A measure of the rate at which the sodium current inactivates. | Determined by fitting an exponential function to the decay phase of the sodium current trace. An increase in τ indicates slower inactivation. | [6] |

| Binding Affinity (Kd/Ki) | The concentration of DDT required to occupy 50% of the sodium channel binding sites. | While direct radioligand binding assays for DDT are challenging due to its lipophilicity, competitive binding assays and Schild plot analysis can provide estimates of binding affinity. | [3] |

Experimental Protocols

Electrophysiological Recording of DDT's Effect on Insect Neurons

Objective: To measure the effect of DDT on the kinetics of voltage-gated sodium channels in insect neurons using the whole-cell patch-clamp technique.

Materials:

-

Isolated insect neurons (e.g., from Drosophila melanogaster larvae)

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for patch pipettes

-

External (bath) solution (e.g., containing in mM: 120 NaCl, 3 KCl, 4 MgCl2, 2 CaCl2, 10 HEPES, 10 glucose, pH 7.2)

-

Internal (pipette) solution (e.g., containing in mM: 140 K-gluconate, 10 NaCl, 1 MgCl2, 1 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2)

-

DDT stock solution (in a suitable solvent like DMSO) and final dilutions in external solution.

Procedure:

-

Prepare isolated insect neurons and plate them on a coverslip in the recording chamber.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

-

Mount the pipette on the micromanipulator and approach a neuron under visual control.

-

Apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

-

Rupture the patch of membrane under the pipette to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

-

Switch to voltage-clamp mode and hold the cell at a negative holding potential (e.g., -90 mV) to keep the sodium channels in a resting state.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit sodium currents and record the baseline channel activity.

-

Perfuse the recording chamber with the external solution containing the desired concentration of DDT.

-

After a stable effect is reached, repeat the voltage-step protocol to record the sodium currents in the presence of DDT.

-

Analyze the recorded currents to determine the effect of DDT on peak current amplitude, activation and inactivation kinetics, and the decay time constant.

Site-Directed Mutagenesis to Identify DDT Binding Sites

Objective: To identify specific amino acid residues in the voltage-gated sodium channel that are critical for DDT binding and its modulatory effects.

Materials:

-

Plasmid DNA containing the cDNA of an insect voltage-gated sodium channel gene (e.g., the para gene from Drosophila melanogaster).

-

Mutagenic oligonucleotide primers containing the desired point mutation.

-

High-fidelity DNA polymerase (e.g., Pfu polymerase).

-

dNTPs.

-

DpnI restriction enzyme.

-

Competent E. coli cells for transformation.

-

DNA sequencing reagents.

-

Xenopus laevis oocytes or a suitable cell line for heterologous expression.

-

Electrophysiology setup for functional characterization of the mutant channels.

Procedure:

-

Design and synthesize complementary mutagenic primers that contain the desired nucleotide change to introduce a specific amino acid substitution in the sodium channel protein.

-

Perform PCR using the plasmid containing the wild-type sodium channel cDNA as a template and the mutagenic primers. This will amplify the entire plasmid, incorporating the mutation.

-

Digest the PCR product with DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, thus selectively degrading the parental (wild-type) template DNA, which was isolated from a dam+ E. coli strain.

-

Transform the DpnI-treated, mutated plasmid into competent E. coli cells.

-

Select for transformed colonies and isolate the plasmid DNA.

-

Verify the presence of the desired mutation and the absence of any other unintended mutations by DNA sequencing.

-

Use the mutated plasmid to express the modified sodium channels in a heterologous system (e.g., by injecting cRNA into Xenopus oocytes).

-

Perform electrophysiological recordings on the cells expressing the mutant channels, as described in Protocol 4.1, to assess their sensitivity to DDT. A loss or reduction in the modulatory effect of DDT indicates that the mutated residue is important for its action.

Visualizing the Mechanism and Experimental Workflow

Signaling Pathway of DDT Action

Caption: Signaling pathway of DDT's neurotoxic action on insects.

Experimental Workflow for Studying DDT's Mechanism

Caption: Experimental workflow for investigating the mechanism of DDT action.

Conclusion

The potent insecticidal activity of DDT is a direct consequence of its ability to modulate the function of voltage-gated sodium channels in the insect nervous system. By prolonging the open state of these channels, DDT induces a cascade of events leading to neuronal hyperexcitability and the eventual death of the insect. The experimental approaches outlined in this guide, including electrophysiological recordings and site-directed mutagenesis, provide a robust framework for dissecting the molecular details of this interaction. A thorough understanding of DDT's mechanism of action is not only of historical and toxicological importance but also provides a critical foundation for the rational design of new and more selective insect control agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]

- 3. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular evidence of sequential evolution of DDT- and pyrethroid-resistant sodium channel in Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Site-Directed Mutagenesis to Study the Structure–Function Relationships of Ion Channels | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

The Rise and Fall of a Miracle Poison: A Technical History of DDT in Agriculture and Public Health

A whitepaper on the history, application, and biological impact of Dichlorodiphenyltrichloroethane (DDT), prepared for researchers, scientists, and drug development professionals.

Introduction

Dichlorodiphenyltrichloroethane, commonly known as DDT, holds a complex and controversial position in modern history. First synthesized in 1874, its potent insecticidal properties were not discovered until 1939 by Swiss chemist Paul Hermann Müller, a discovery that earned him the Nobel Prize in Physiology or Medicine in 1948.[1] Initially hailed as a "miracle" chemical, DDT became a cornerstone of both agricultural intensification and public health campaigns in the mid-20th century. Its unparalleled efficacy in controlling insect-borne diseases like malaria and typhus, and in protecting crops from pests, led to its widespread global application.[2][3] However, the very properties that made DDT so effective—its persistence in the environment and broad-spectrum toxicity—ultimately led to its downfall in many parts of the world due to significant ecological damage and potential human health risks. This guide provides a technical overview of the history of DDT's use, its biological mechanisms, and the scientific methodologies used to assess its impact.

A Dual-Purpose Agent: Application in Public Health and Agriculture

DDT's initial large-scale use was in the realm of public health during World War II, where it was instrumental in controlling the spread of typhus and malaria among Allied troops and civilian populations.[3] Following the war, its application expanded dramatically into two main sectors: agriculture and continued disease vector control.

Public Health: The War on Malaria

The World Health Organization (WHO) heavily promoted the use of DDT in its Global Malaria Eradication Program, which began in 1955.[4] The primary method of application was, and in some regions continues to be, Indoor Residual Spraying (IRS). This involves coating the interior walls of homes with a DDT solution to kill or repel malaria-transmitting Anopheles mosquitoes.[5] This targeted approach significantly reduces the amount of DDT released into the wider environment compared to agricultural broadcasting.

The success of these programs was initially staggering. For instance, in Sri Lanka (then Ceylon), a DDT spraying campaign that began in 1946 reduced malaria cases from approximately three million to just 7,300 within a decade, with a complete elimination of malaria-related deaths.[6] Similarly, India's malaria control program, which utilized DDT starting in 1953, saw a dramatic drop in annual malaria cases from an estimated 75 million to around 50,000 by 1961.[6]

Agricultural Boom and Environmental Bust

Post-WWII, DDT was made available for public and agricultural use in 1945 and was quickly adopted by farmers to protect a wide variety of crops from insect pests. Its affordability, persistence, and effectiveness against a broad range of insects led to a massive increase in crop yields.[3] At its peak in 1959, the United States alone used approximately 80 million pounds of DDT. From 1950 to 1980, worldwide agricultural use of DDT exceeded 40,000 tonnes annually.[7]

This widespread agricultural use, which involved aerial and ground spraying, was a major contributor to the environmental contamination that would later be a primary cause for concern. The publication of Rachel Carson's "Silent Spring" in 1962 brought the environmental consequences of indiscriminate pesticide use to public attention, focusing heavily on the ecological damage caused by DDT. This catalyzed the environmental movement and led to increased scrutiny and eventual regulation of DDT.

Quantitative Overview of DDT Production and Use

The production and application of DDT have seen a dramatic rise and fall over the past several decades. The following tables summarize key quantitative data related to its production, agricultural use, and application in vector control.

| Period | Region/Scope | Production/Use Metric | Quantity (Metric Tons) | Reference(s) |

| 1940s - Present | Global | Estimated Total Production | 1,800,000 | [7] |

| Peak Year (1963) | United States | Peak Annual Production | 82,000 | [7] |

| Pre-1972 Ban | United States | Total Applied | > 600,000 | [7] |

| 1950 - 1980 | Global (Agriculture) | Average Annual Use | > 40,000 | [7] |

| 2001 | Global (Vector Control) | Annual Production / Use | 5,144 / 5,388 | [8] |

| 2014 | Global (Vector Control) | Annual Production / Use | 3,491 / 3,772 | [8] |

Table 1: Historical Production and Use of DDT.

| Country/Region | Timeframe | Impact Metric | Result | Reference(s) |

| India | 1951 vs. 1961 | Annual Malaria Cases | Decrease from ~75 million to ~50,000 | [6] |

| Sri Lanka | Pre-1946 vs. mid-1950s | Annual Malaria Cases | Decrease from ~3 million to 7,300 | [6] |

| South Africa | Post-DDT Reintroduction | Malaria Cases and Deaths | Halted and reversed a malaria epidemic | [5] |

| Ecuador | 1993 - 1999 | New Malaria Cases | 60% decline with increased DDT use | [6] |

| Bolivia, Paraguay, Peru | 1993 - 1999 | New Malaria Cases | 90% increase after stopping DDT use | [6] |

Table 2: Documented Impact of DDT in Public Health Programs.

Environmental Fate and Ecological Impact

DDT's chemical stability and lipophilic (fat-soluble) nature are key to both its persistence and its detrimental ecological effects. These properties lead to its accumulation in the fatty tissues of organisms and its magnification up the food chain.

Bioaccumulation and Biomagnification

Bioaccumulation is the process by which a substance builds up in an organism. Biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. DDT is a classic example of a substance that biomagnifies.[9] For instance, DDT sprayed on a marsh will be absorbed by plankton in minute amounts. Filter feeders like clams consume large quantities of this plankton, concentrating the DDT in their tissues. Birds that then prey on these clams accumulate even higher concentrations. This process can lead to toxic levels of DDT in apex predators.[9]

| Trophic Level | Organism | Typical DDT Concentration (ppm) |

| Water | - | 0.000003 |

| Plankton | Zooplankton | 0.04 |

| Primary Consumer | Small Fish (Minnows) | 0.5 |

| Secondary Consumer | Large Fish (Needlefish) | 2.0 |

| Tertiary Consumer | Predatory Bird (Cormorant) | 25.0 |

Table 3: Illustrative Example of DDT Biomagnification in an Aquatic Food Web. (Note: Actual concentrations can vary significantly based on environmental conditions and location.)

The persistence of DDT in the environment is notable. While its half-life in the air can be just a few days due to photodegradation, in soil, it can persist for up to 15 years. This longevity allows for continued uptake by organisms long after its initial application.

Avian Impacts: Eggshell Thinning

One of the most well-documented ecological impacts of DDT, specifically its metabolite DDE (Dichlorodiphenyldichloroethylene), is the thinning of eggshells in various bird species, particularly birds of prey like the bald eagle and peregrine falcon.[10] DDE inhibits the enzyme carbonic anhydrase in the shell gland of female birds, which is crucial for the deposition of calcium carbonate, the primary component of eggshells.[11] This results in eggs that are too fragile to withstand the weight of the incubating parent, leading to widespread reproductive failure and significant population declines.[10]

Experimental Protocols

A comprehensive understanding of DDT's impact requires robust analytical methodologies. Below are summaries of key experimental protocols used in the study of DDT.

Analysis of DDT in Environmental Samples

Objective: To quantify the concentration of DDT and its metabolites in soil and water.

Methodology Summary:

-

Extraction:

-

Soil: Common methods include Soxhlet extraction, microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE) using a solvent like methanol or a hexane/acetone mixture.[12][13]

-

Water: Liquid-liquid extraction (LLE) is a standard procedure, where water samples are partitioned with a non-polar solvent such as hexane or dichloromethane to extract the DDT.[14]

-

-

Cleanup: The crude extract is often "cleaned up" to remove interfering substances. This can be achieved using column chromatography with materials like Florisil.[14]

-

Analysis: The purified and concentrated extract is then analyzed using gas chromatography (GC) coupled with an electron capture detector (ECD), which is highly sensitive to halogenated compounds like DDT. Confirmation of the identity of the compounds is typically done using a mass spectrometer (GC-MS).[12]

Assessment of Bioaccumulation and Biomagnification

Objective: To determine the accumulation of DDT in organisms and its transfer between trophic levels.

Methodology Summary:

-

Sample Collection: Collect samples of various organisms from a specific food web (e.g., soil, earthworms, and bird eggs from an orchard).[15]

-

Lipid and Contaminant Analysis: Analyze the concentration of DDT and its metabolites in the collected samples, as described above. Also, determine the lipid content of the tissues.

-

Calculation of Metrics:

-

Biota-Soil-Accumulation Factor (BSAF): Calculated by dividing the lipid-normalized concentration of DDT in an organism (e.g., earthworm) by the organic carbon-normalized concentration in the soil. A BSAF value greater than 1 suggests the chemical is bioaccumulating.[15]

-

Biomagnification Factor (BMF): Calculated by dividing the lipid-normalized concentration of DDT in a predator (e.g., bird egg) by the lipid-normalized concentration in its prey (e.g., earthworm).[15]

-

Evaluation of Avian Eggshell Thinning

Objective: To assess the impact of DDT/DDE exposure on the thickness of avian eggshells.

Methodology Summary:

-

Egg Collection: Collect egg samples from both pre- and post-DDT eras from museum collections, as well as from contemporary wild populations.

-

Measurement: Carefully measure the thickness of the eggshell membrane using a micrometer. Historical studies, such as those by Hickey and Anderson, compared eggshell thickness from before and after the widespread introduction of DDT in 1946 to demonstrate a significant decrease.[16][17]

-

Controlled Laboratory Studies: In a laboratory setting, birds (e.g., Japanese quail) can be exposed to controlled doses of DDT or its metabolites. The eggshell thickness of the eggs they lay is then compared to that of a control group.[10] Histological examination of the shell gland and analysis of key proteins like carbonic anhydrase can also be performed to understand the physiological mechanism.[10][11]

Molecular Mechanisms and Signaling Pathways

DDT's primary mode of insecticidal action is as a neurotoxin. It targets the voltage-gated sodium channels in the nerve cells of insects.[2][18]

Interaction with Voltage-Gated Sodium Channels

DDT binds to the open state of voltage-gated sodium channels, preventing their normal inactivation.[18] This leads to a prolonged influx of sodium ions, causing the nerve to fire spontaneously and repeatedly. This uncontrolled nerve firing results in tremors, paralysis, and ultimately, the death of the insect.[2]

Endocrine Disruption and Cellular Signaling

Beyond its neurotoxic effects, DDT and its metabolites are recognized as endocrine-disrupting chemicals (EDCs), meaning they can interfere with the body's hormonal systems.[19][20] This is a primary concern for its potential effects on wildlife and human health.

DDT has been shown to activate cellular signaling cascades, sometimes independently of the estrogen receptor (ER).[21] For instance, studies in human cell lines have demonstrated that DDT can activate the PI3K/AKT and MAPK/ERK signaling pathways.[20][22] These pathways are crucial for regulating cell proliferation, survival, and apoptosis. The disruption of these pathways by DDT may be linked to adverse reproductive health outcomes and an increased risk of hormone-dependent cancers.[20]

The Regulatory Landscape and Current Status

The growing body of evidence on DDT's environmental and health impacts led to significant regulatory action. The U.S. Environmental Protection Agency (EPA) banned the use of DDT in the United States in 1972, with exceptions for public health emergencies. Many other developed nations followed suit.

However, the global perspective remains more nuanced. The Stockholm Convention on Persistent Organic Pollutants (POPs), a global treaty to eliminate or restrict the production and use of POPs, lists DDT for restriction, not elimination. It allows for its continued use for disease vector control in accordance with WHO recommendations.[8] This reflects the ongoing public health challenge posed by malaria in many parts of the world, where the benefits of DDT in saving lives are considered by some to outweigh its risks, especially when used in targeted IRS programs.[5]

Conclusion

The history of DDT is a powerful case study in the complex interplay between chemical innovation, public health, agricultural productivity, and environmental stewardship. Its journey from a "miracle" insecticide to a controversial and highly regulated substance underscores the importance of a thorough and precautionary approach to the introduction of new chemical technologies. For researchers and drug development professionals, the story of DDT provides critical insights into the long-term, multi-faceted impacts of chemical agents on biological systems, from the molecular level of ion channels and signaling pathways to the broad ecological scale of global food webs. The ongoing, albeit limited, use of DDT for malaria control highlights the persistent challenges in balancing human health needs with environmental protection, a dilemma that continues to shape scientific research and public policy.

References

- 1. Dichloro-diphenyl-trichloroethane (DDT) | Research Starters | EBSCO Research [ebsco.com]

- 2. Elucidation of pyrethroid and DDT receptor sites in the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. media.malariaworld.org [media.malariaworld.org]

- 4. Health Costs and Benefits of DDT Use in Malaria Control and Prevention [blogs.worldbank.org]

- 5. DDT and Malaria Prevention: Addressing the Paradox - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hoover.org [hoover.org]

- 7. DDT - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Avian eggshell thinning caused by transovarian exposure to o,p'-DDT: changes in histology and calcium-binding protein production in the oviduct uterus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Analysis of DDT and its metabolites in soil and water samples obtained in the vicinity of a closed-down factory in Bangladesh using various extraction methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Continuing Persistence and Biomagnification of DDT and Metabolites in Northern Temperate Fruit Orchard Avian Food Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. fieldmuseum.org [fieldmuseum.org]

- 18. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effects of the Endocrine-Disrupting Chemical DDT on Self-Renewal and Differentiation of Human Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Clinical and Experimental Reproductive Medicine [ecerm.org]

- 21. The Organochlorine o,p’-DDT Plays a Role in Coactivator-Mediated MAPK Crosstalk in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. p,pʹ-DDT induces apoptosis in human endometrial stromal cells via the PI3K/AKT pathway and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

The Persistent Threat: A Technical Guide to the Toxicological Effects of DDT on Non-Target Organisms

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Dichlorodiphenyltrichloroethane (DDT), a synthetic organochlorine insecticide, was once lauded for its efficacy in controlling insect-borne diseases like malaria and typhus. However, its persistence in the environment, coupled with its propensity for bioaccumulation and biomagnification, has led to widespread and lasting toxicological effects on non-target organisms. This technical guide provides a comprehensive overview of the adverse impacts of DDT and its primary metabolite, Dichlorodiphenyldichloroethylene (DDE), on a range of wildlife, including birds, fish, and mammals. It delves into the mechanisms of toxicity, presents quantitative data, outlines experimental protocols, and visualizes key signaling pathways.

Bioaccumulation and Biomagnification: The Foundational Threat

DDT's chemical stability and lipophilic nature are central to its environmental threat. It resists degradation and readily accumulates in the fatty tissues of organisms, a process known as bioaccumulation .[1][2][3] As DDT moves up the food chain, its concentration increases at each trophic level, a phenomenon termed biomagnification .[1][2][4] This results in apex predators carrying the highest burden of DDT and its metabolites, often with devastating consequences.[1][5]

Avian Species: The Canary in the Coal Mine

Birds, particularly predatory species, have been severely impacted by DDT contamination. The most well-documented effect is eggshell thinning , which led to widespread reproductive failure and population declines in species like the bald eagle, peregrine falcon, and brown pelican.[1][6][7]

Mechanism of Eggshell Thinning

The primary culprit behind eggshell thinning is DDE, a persistent metabolite of DDT.[7] DDE disrupts the normal functioning of the shell gland (uterus) in female birds through several mechanisms:

-

Inhibition of Carbonic Anhydrase: DDE has been shown to reduce the activity of carbonic anhydrase, a crucial enzyme for the deposition of calcium carbonate, the main component of eggshells.[8]

-

Disruption of Calcium-Binding Proteins: Exposure to o,p'-DDT, an estrogenic component of technical DDT, leads to a significant decrease in the production of key calcium-binding proteins like calbindin-D28k (CALB1), osteopontin (SPP1), and the transient receptor potential vanilloid member 6 (TRPV6) in the shell gland.[9][10][11] This impairs the transport and availability of calcium for eggshell formation.[11]

Neurotoxicity in Avian Species

DDT and its metabolites also exert neurotoxic effects on birds. Environmental exposure to DDT has been correlated with smaller brain and forebrain volumes in American Robins.[12] Specifically, a reduction in the size of song nuclei (RA and HVC) and the nucleus intercollicularis (ICo), which is crucial for sexual behavior, has been observed.[12]

Quantitative Toxicity Data for Avian Species

| Species | Compound | Exposure Route | LD50/LC50 | Reference |

| Mallard | DDT | Dietary | >2,240 mg/kg | [13] |

| Japanese Quail | DDT | Dietary | 841 mg/kg | [13] |

| Pheasant | DDT | Dietary | 1,334 mg/kg | [13] |

| Bobwhite Quail | DDT | Dietary | Slight toxicity | [13] |

| American Kestrel | DDE | Dietary | 0.3-10 mg/kg (produced thin-shelled eggs) | [14] |

Aquatic Organisms: A Silent Epidemic

DDT's persistence and runoff from agricultural areas have led to significant contamination of aquatic ecosystems.

Fish

DDT is highly toxic to many fish species.[15] It can cause a range of adverse effects, including developmental and behavioral problems.[14] For instance, Atlantic salmon fry hatched from eggs exposed to DDT exhibited balance problems and impaired behavioral development.[14]

Aquatic Invertebrates

Aquatic invertebrates are particularly sensitive to DDT, with toxic effects observed at concentrations as low as 0.3 µg/L in water.[14] Juvenile stages are often more susceptible than adults.[14] DDT can induce reproductive, developmental, cardiovascular, and neurological changes in these organisms.[14]

Quantitative Toxicity Data for Aquatic Organisms

| Species | Compound | Exposure Duration | LC50 | Reference |

| Mosquitofish (Gambusia holbrooki) | DDT | 96-hour | 2.8 - 14.6 µg/L | [16] |

| Firetail Gudgeon (Hypseleotris gallii) | DDT | 96-hour | 34.1 µg/L | [16] |

| Various Freshwater Fish (30 spp) | DDT | 96-hour | 0.45 - 123 µg/L | [16] |

| Various Freshwater Crustaceans (12 spp) | DDT | 48 to 96-hour | 0.36 - 6.10 µg/L | [16] |

| Various Freshwater Insects (12 spp) | DDT | 48 to 96-hour | 1 - 23 µg/L | [16] |

Mammals: A Spectrum of Systemic Effects

DDT and its metabolites are moderately to slightly toxic to mammals via oral exposure.[13] However, chronic exposure can lead to a range of systemic effects.

Neurotoxicity

Acute exposure to high doses of DDT can cause tremors, convulsions, and hyperexcitability in laboratory animals.[13][14][17] Developing animals appear to be particularly sensitive to the neurodevelopmental effects of DDT.[17]

Endocrine Disruption

DDT is a well-documented endocrine-disrupting chemical (EDC).[18][19] Its components have varying effects:

These endocrine-disrupting properties can lead to reproductive and developmental abnormalities.[18][20] In laboratory animals, exposure has been linked to decreased fertility, altered reproductive organ weights, and delayed puberty.[17]

Hepatotoxicity and Carcinogenicity

The liver is a primary target organ for DDT toxicity in mammals.[7][13] Chronic exposure can lead to increased liver weight, cellular hypertrophy, and the induction of microsomal enzymes.[7][21] In experimental animals, DDT has been shown to induce liver, lung, and adrenal tumors.[7] The evidence for carcinogenicity in humans is equivocal.[13]

Quantitative Toxicity Data for Mammals

| Species | Compound | Exposure Route | LD50 | Reference |

| Rat | DDT | Oral | 113 - 800 mg/kg | [13][14] |

| Mouse | DDT | Oral | 150 - 300 mg/kg | [13] |

| Guinea Pig | DDT | Oral | 300 mg/kg | [13] |

| Rabbit | DDT | Oral | 400 mg/kg | [13] |

| Dog | DDT | Oral | 500 - 750 mg/kg | [13] |

| Rat | DDT | Dermal | 2,500 - 3,000 mg/kg | [13] |

Experimental Protocols

The following are generalized experimental protocols derived from the cited literature for assessing the toxicological effects of DDT.

Avian Eggshell Thinning Study

Objective: To determine the effect of in ovo exposure to o,p'-DDT on eggshell quality and the expression of calcium-binding proteins in the shell gland.

Methodology:

-

Animal Model: Japanese quail (Coturnix japonica) are a suitable model due to their rapid maturation and prolific egg-laying.

-

Exposure: Fertile eggs are injected with a solution of o,p'-DDT dissolved in a suitable vehicle (e.g., corn oil) or the vehicle alone (control group) into the yolk sac prior to incubation.

-

Incubation and Rearing: Eggs are incubated under standard conditions. Hatched female chicks are raised to sexual maturity.

-

Data Collection:

-

Eggs laid by the mature quail are collected daily. Eggshell thickness is measured at multiple points on the equator using a micrometer. Eggshell weight is also recorded.

-

At the end of the egg-laying period, birds are euthanized, and the oviduct, specifically the uterine (shell gland) portion, is dissected.

-

-

Analysis:

-

Histology: Uterine tissue is fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to examine the morphology of the shell gland.

-

Immunohistochemistry: Sections of the uterine tissue are stained with antibodies specific for CALB1, SPP1, and TRPV6 to visualize and quantify the expression of these proteins.

-

Statistical Analysis: Data on eggshell thickness, weight, and protein expression are compared between the DDT-exposed and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

-

Acute Oral Toxicity Study in Rodents (LD50 Determination)

Objective: To determine the median lethal dose (LD50) of DDT following a single oral administration in rats.

Methodology:

-

Animal Model: Wistar or Sprague-Dawley rats are commonly used.

-

Acclimation: Animals are acclimated to the laboratory conditions for at least one week prior to the study.

-

Dose Preparation: DDT is dissolved or suspended in a suitable vehicle (e.g., corn oil). A range of doses is prepared.

-

Administration: Animals are fasted overnight and then administered a single dose of DDT via oral gavage. A control group receives the vehicle only.

-

Observation: Animals are observed for clinical signs of toxicity (e.g., tremors, convulsions, changes in behavior) and mortality at regular intervals for up to 14 days.

-

Data Analysis: The number of mortalities at each dose level is recorded. The LD50 is calculated using a recognized statistical method, such as the probit analysis.

Conclusion

The extensive body of research on DDT clearly demonstrates its significant and lasting toxicological effects on a wide array of non-target organisms. Its properties of persistence, bioaccumulation, and biomagnification ensure that it remains a global environmental concern long after its use has been restricted in many parts of the world. The mechanisms of toxicity, particularly endocrine disruption and neurotoxicity, are complex and can have profound impacts on the health and reproductive success of wildlife populations. Continued research and monitoring are essential to fully understand the long-term consequences of DDT contamination and to inform strategies for mitigating its impact on ecosystems worldwide.

References

- 1. Bioaccumulation and Biomagnification: The Invisible Risk in Food Webs • Environmental Studies (EVS) Institute [evs.institute]

- 2. blog.susnano.wisc.edu [blog.susnano.wisc.edu]

- 3. cimi.org [cimi.org]

- 4. DDT and Derivatives in Indicator Species of the Aquatic Food Web of Rangsit Agricultural Area, Central Thailand - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DDT | Description, History, Effects, Uses, Banned, & Facts | Britannica [britannica.com]

- 6. epa.gov [epa.gov]

- 7. Toxicity and Carcinogenicity of Dichlorodiphenyltrichloroethane (DDT) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Embryonic exposure to o,p'-DDT causes eggshell thinning and altered shell gland carbonic anhydrase expression in the domestic hen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Avian eggshell thinning caused by transovarian exposure to o,p'-DDT: changes in histology and calcium-binding protein production in the oviduct uterus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. jstage.jst.go.jp [jstage.jst.go.jp]

- 12. The effects of environmental exposure to DDT on the brain of a songbird: changes in structures associated with mating and song - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. EXTOXNET PIP - DDT [extoxnet.orst.edu]

- 14. npic.orst.edu [npic.orst.edu]

- 15. npic.orst.edu [npic.orst.edu]

- 16. DDT in freshwater and marine water [waterquality.gov.au]

- 17. HEALTH EFFECTS - Toxicological Profile for DDT, DDE, and DDD - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Effects of the Endocrine-Disrupting Chemical DDT on Self-Renewal and Differentiation of Human Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Long-Term Effects of Environmental Endocrine Disruptors on Reproductive Physiology and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

An In-depth Technical Guide to the Isomers and Metabolites of Dichlorodiphenyltrichloroethane (DDT)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorodiphenyltrichloroethane (DDT) is a synthetic organochlorine insecticide that was widely used in agriculture and public health for vector control. Despite its effectiveness, the persistence of DDT and its metabolites in the environment, along with their potential for bioaccumulation and adverse health effects, has led to significant restrictions on its use. This technical guide provides a comprehensive overview of the isomers and primary metabolites of DDT, focusing on their physicochemical properties, metabolic pathways, analytical methodologies for their detection, and their interactions with biological signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are investigating the environmental and health impacts of these compounds.

Isomers and Metabolites of DDT

Technical grade DDT is a mixture of several isomers, with the most abundant and insecticidally active being p,p'-DDT. Another significant isomer present in technical DDT is o,p'-DDT.[1] Once in the environment or in biological systems, DDT undergoes slow metabolism to form persistent metabolites, primarily dichlorodiphenyldichloroethylene (p,p'-DDE and o,p'-DDE) and dichlorodiphenyldichloroethane (p,p'-DDD and o,p'-DDD).

Physicochemical Properties

The environmental fate and toxicokinetics of DDT isomers and metabolites are largely governed by their physicochemical properties. These compounds are characterized by their low aqueous solubility and high lipophilicity, as indicated by their high octanol-water partition coefficients (log K_ow). These properties contribute to their persistence in the environment and their tendency to bioaccumulate in fatty tissues of organisms.[2]

| Compound | Molecular Weight ( g/mol ) | Water Solubility (µg/L at 25°C) | Vapor Pressure (mmHg at 20°C) | log K_ow |

| p,p'-DDT | 354.49 | 1.2 - 5.5 | 1.5 x 10⁻⁷ | 6.91 |

| o,p'-DDT | 354.49 | 26.0 | 5.5 x 10⁻⁷ | 6.79 |

| p,p'-DDE | 318.03 | 14.0 - 40.0 | 6.5 x 10⁻⁶ | 6.51 |

| o,p'-DDE | 318.03 | - | - | 6.00 |

| p,p'-DDD | 320.05 | 20.0 - 90.0 | 1.0 x 10⁻⁶ | 6.02 |

| o,p'-DDD | 320.05 | - | - | 5.87 |

Table 1: Physicochemical Properties of DDT Isomers and Major Metabolites. Data compiled from various sources.

Toxicological Data

The isomers and metabolites of DDT exhibit varying degrees of toxicity. The following table summarizes key toxicological data for these compounds.

| Compound | LD₅₀ (oral, rat, mg/kg) | NOAEL (chronic, rat, mg/kg/day) | Carcinogenicity Classification (IARC) |

| p,p'-DDT | 113 - 800 | 0.05 - 1.25 | Group 2A (Probably carcinogenic to humans) |

| o,p'-DDT | 1500 | - | - |

| p,p'-DDE | 880 - 3000 | 0.05 - 5 | Group 2A (Probably carcinogenic to humans) |

| p,p'-DDD | 400 - 3400 | - | Group 2B (Possibly carcinogenic to humans) |

Table 2: Toxicological Data for DDT Isomers and Major Metabolites. LD₅₀ and NOAEL values can vary depending on the study. IARC classifications are subject to review.[3]

Metabolic Pathways

The metabolism of DDT in vertebrates is a slow process that primarily occurs in the liver. The main metabolic transformations involve dehydrochlorination to DDE and reductive dechlorination to DDD. These reactions are primarily catalyzed by cytochrome P450 (CYP) enzymes.[4]

DOT Diagram: DDT Metabolic Pathway

Caption: Simplified metabolic pathway of p,p'-DDT.

Experimental Protocols

The analysis of DDT and its metabolites in environmental and biological samples typically involves extraction, cleanup, and instrumental analysis, most commonly by gas chromatography-mass spectrometry (GC-MS).

Sample Preparation Workflow

Caption: General workflow for the analysis of DDT and its metabolites.

Detailed Methodologies

1. Extraction from Soil Samples: [5][6]

-

Objective: To extract DDT and its metabolites from a solid matrix.

-

Method: Soxhlet extraction or Microwave-Assisted Extraction (MAE).

-

Protocol (Soxhlet):

-

Air-dry and sieve the soil sample (e.g., 2 mm mesh).

-

Mix a known weight of soil (e.g., 10-20 g) with anhydrous sodium sulfate to remove moisture.

-

Place the mixture in a cellulose thimble and insert it into a Soxhlet extractor.

-

Extract with a suitable solvent mixture (e.g., hexane:acetone, 1:1 v/v) for a specified period (e.g., 16-24 hours).

-

Concentrate the extract using a rotary evaporator.

-

2. Extraction from Water Samples: [7][8]

-

Objective: To extract and pre-concentrate DDT and its metabolites from an aqueous matrix.

-

Method: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).

-

Protocol (LLE):

-

Collect a water sample (e.g., 1 L) in a glass container.

-

Acidify the sample to pH < 2 with sulfuric acid.

-

Transfer the sample to a separatory funnel.

-

Add a suitable organic solvent (e.g., dichloromethane or hexane).

-

Shake vigorously for a few minutes, periodically venting the pressure.

-

Allow the layers to separate and collect the organic layer.

-

Repeat the extraction process two more times with fresh solvent.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract using a rotary evaporator.

-

3. Extraction from Biological Tissues: [9][10]

-

Objective: To extract DDT and its metabolites from a lipid-rich matrix.

-

Method: Homogenization followed by solvent extraction and lipid removal.

-

Protocol:

-

Homogenize a known weight of tissue (e.g., 1-5 g) with anhydrous sodium sulfate.

-

Extract the homogenate with a suitable solvent (e.g., hexane or dichloromethane) using a shaker or sonicator.

-

Centrifuge the mixture and collect the supernatant.

-

Perform a cleanup step to remove lipids, such as gel permeation chromatography (GPC) or Florisil column chromatography.

-

Concentrate the cleaned extract.

-

-

Instrument: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms).

-

Injector: Splitless mode.

-

Oven Temperature Program: A typical program might start at a low temperature (e.g., 60-100°C), ramp up to a higher temperature (e.g., 280-300°C) to elute the analytes.

-

Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and selectivity.

Signaling Pathways and Mechanisms of Action

DDT and its metabolites are known endocrine-disrupting chemicals (EDCs) that can interfere with hormonal signaling pathways, particularly those involving estrogen and androgen receptors.[1][13]

Endocrine Disruption Signaling

The estrogenic activity of o,p'-DDT and the anti-androgenic activity of p,p'-DDE are well-documented. These compounds can bind to steroid hormone receptors, leading to altered gene expression and subsequent physiological effects.

Caption: Simplified overview of endocrine disruption by DDT isomers and metabolites.

Recent studies have also highlighted that DDT and its metabolites can activate signaling pathways independent of direct estrogen receptor binding, such as the activation of activator protein-1 (AP-1) transcription factor and the PI3K/AKT pathway.[1][13] These findings suggest a more complex mechanism of action for these compounds than previously understood.

Conclusion

This technical guide has provided a detailed overview of the isomers and metabolites of DDT, covering their chemical properties, metabolic fate, analytical detection, and mechanisms of biological action. The persistence and bioaccumulative nature of these compounds, coupled with their potential to disrupt critical signaling pathways, underscore the importance of continued research in this area. The information and protocols presented herein are intended to support the efforts of scientists and researchers in understanding and mitigating the risks associated with DDT and its environmental and biological legacy.

References

- 1. DDT and its metabolites alter gene expression in human uterine cell lines through estrogen receptor-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. diva-portal.org [diva-portal.org]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. Reductive metabolism of p,p'-DDT and o,p'-DDT by rat liver cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Process Intensification of Dichlorodiphenyltrichloroethane Detection Methods for Determining Trace Concentrations in Soils [mdpi.com]

- 7. agilent.com [agilent.com]

- 8. Multiresidue Method for Determination of 67 Pesticides in Water Samples Using Solid-Phase Extraction with Centrifugation and Gas Chromatography-Mass Spectrometry [scirp.org]

- 9. Direct sample introduction GC-MS/MS for quantification of organic chemicals in mammalian tissues and blood extracted with polymers without clean-up - PMC [pmc.ncbi.nlm.nih.gov]

- 10. vetdergikafkas.org [vetdergikafkas.org]

- 11. researchgate.net [researchgate.net]

- 12. ww2.icho.edu.pl [ww2.icho.edu.pl]

- 13. Clinical and Experimental Reproductive Medicine [ecerm.org]

The Persistent Journey of DDT: A Technical Guide to its Bioaccumulation and Biomagnification in Food Chains

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorodiphenyltrichloroethane (DDT), a synthetic organochlorine insecticide, has left a lasting legacy on global ecosystems. Despite its ban in many countries for agricultural uses, its persistence in the environment and its propensity for bioaccumulation and biomagnification continue to pose significant ecological risks. This technical guide provides an in-depth examination of the mechanisms by which DDT and its metabolites accumulate in organisms and magnify through food chains. It presents a compilation of quantitative data from various studies, details established experimental protocols for DDT analysis in biological matrices, and utilizes visualizations to elucidate key pathways and workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are investigating the environmental fate and toxicological impacts of persistent organic pollutants.

Introduction

The discovery of DDT's insecticidal properties in 1939 revolutionized agriculture and disease vector control. However, its widespread use led to unintended and far-reaching consequences. DDT is characterized by its high persistence in the environment, low water solubility, and high lipid solubility (lipophilicity).[1] These properties are the primary drivers of its bioaccumulation, the process whereby the concentration of a substance in an organism exceeds that in its surrounding environment. As DDT moves up the food chain, its concentration increases at each successive trophic level, a phenomenon known as biomagnification.[2] This process can lead to toxic concentrations in apex predators, causing a range of adverse effects, most notably the thinning of eggshells in birds of prey, which led to significant population declines.[2][3] Understanding the dynamics of DDT in food webs is crucial for assessing its ongoing ecological impact and for developing strategies to mitigate the risks associated with persistent organic pollutants.

Quantitative Data on DDT Bioaccumulation and Biomagnification

The following tables summarize quantitative data from various studies, illustrating the concentrations of DDT and its primary metabolite, DDE (Dichlorodiphenyldichloroethylene), across different trophic levels in both aquatic and terrestrial food chains. Concentrations are typically reported in parts per million (ppm) or nanograms per gram (ng/g) on a wet weight or lipid weight basis. Lipid normalization is often employed to account for the variation in fat content among different organisms, as DDT is stored in fatty tissues.

| Trophic Level | Organism | DDT Concentration (ppm, wet weight) | Reference |

| Water | - | 0.000003 | [4] |

| Primary Producer | Zooplankton | 0.04 | [4] |

| Primary Consumer | Small Fish | 0.05 - 0.5 | [4] |

| Secondary Consumer | Large Fish | 2.0 | [4] |

| Tertiary Consumer | Fish-Eating Bird | 5.0 - 25.0 | [4][5] |

Table 1: Biomagnification of DDT in a Generalized Aquatic Food Chain. This table illustrates the dramatic increase in DDT concentration from water to the top of the aquatic food web.

| Sample Matrix | ΣDDT Concentration (ng/g, wet weight) | Reference |

| Water | 0.02 ng/mL | [6] |

| Sediment | 12.05 | [6] |

| Plankton | BCF: 182.5 | [6] |

| Omnivorous Fish (P. gonionotus) | 4.16 | [6] |

| Carnivorous Fish (C. striatus) | 57.66 | [6] |

Table 2: DDT Concentrations in an Aquatic Food Web in Rangsit, Thailand. This table provides specific concentration data from a study, including the Bioconcentration Factor (BCF) in plankton.

| Trophic Level | Organism | p,p'-DDE Concentration (µg/g, lipid weight) | Reference | | --- | --- | --- | | Soil | - | 16.1 (organic carbon-lipid equivalent) |[7] | | Primary Consumer | Earthworms | 96.5 |[7] | | Secondary Consumer | American Robin (eggs) | 568 |[7] |

Table 3: Biomagnification of p,p'-DDE in a Terrestrial Food Chain in Canadian Orchards. This table highlights the significant biomagnification of DDE, a persistent metabolite of DDT, in a terrestrial ecosystem.

Experimental Protocols

The accurate quantification of DDT and its metabolites in environmental and biological samples is fundamental to understanding its bioaccumulation and biomagnification. The following sections detail the key experimental protocols used in cited studies.

Sample Collection and Preparation

Biological Tissues (Fish, Birds):

-

Samples are collected and transported to the laboratory on ice and stored at -20°C or lower until analysis.

-

For fish, muscle tissue is typically excised, avoiding bone and skin. For birds, liver, brain, and eggs are common matrices.

-

Samples are homogenized using a blender or tissue homogenizer to ensure uniformity.

-

A known weight of the homogenized sample (e.g., 10 g) is mixed with a drying agent like anhydrous sodium sulfate to remove water.

Extraction of DDT and Metabolites

Several extraction techniques are employed to isolate DDT from the sample matrix.

This is a classic and robust method for extracting lipids and lipophilic compounds like DDT from solid samples.

-

The dried, homogenized sample is placed in a cellulose thimble.

-

The thimble is placed in a Soxhlet extractor.

-

A suitable solvent, such as a mixture of hexane and acetone or dichloromethane, is heated in a round-bottom flask.[8][9]

-

The solvent vapor travels up to a condenser, where it liquefies and drips into the thimble containing the sample.

-

The solvent fills the thimble and, once it reaches a certain level, siphons back into the flask, carrying the extracted DDT with it.

-

This process is repeated for several hours (e.g., 18-24 hours) to ensure complete extraction.[9]

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a more modern and rapid technique widely used for pesticide residue analysis in food and environmental samples.[2][4]

-

A homogenized sample (e.g., 10-15 g) is placed in a centrifuge tube.

-

An extraction solvent, typically acetonitrile, is added.[6]

-

Extraction salts (e.g., magnesium sulfate, sodium chloride) are added to induce phase separation and enhance extraction efficiency.[6]

-

The tube is shaken vigorously for a minute and then centrifuged.

-

An aliquot of the supernatant (acetonitrile layer) is taken for cleanup.

Extract Cleanup

The crude extract contains co-extracted substances like lipids that can interfere with instrumental analysis. Cleanup steps are therefore essential.

This is the cleanup step typically associated with the QuEChERS method.

-

The supernatant from the extraction step is transferred to a centrifuge tube containing a sorbent material (e.g., primary secondary amine (PSA) to remove fatty acids and sugars, and C18 to remove nonpolar interferences).

-

The tube is shaken and centrifuged.

-

The cleaned extract is then ready for analysis.

For methods like Soxhlet extraction, column chromatography is a common cleanup technique.

-

A glass column is packed with an adsorbent material such as Florisil or silica gel.

-

The concentrated extract is loaded onto the top of the column.

-

Solvents of increasing polarity are passed through the column to elute the compounds of interest while retaining interfering substances.

Instrumental Analysis

Gas chromatography (GC) is the primary analytical technique for the separation and quantification of DDT and its metabolites.

-

Principle: The GC separates the different compounds in the extract based on their boiling points and interaction with the stationary phase of the GC column. The ECD is a highly sensitive detector for halogenated compounds like DDT.

-

Procedure:

-

A small volume of the cleaned extract (e-g., 1 µL) is injected into the GC.

-

The compounds are vaporized and carried through the column by an inert gas (e.g., nitrogen or argon).

-

As each compound elutes from the column, it enters the ECD, which generates a signal proportional to the amount of the compound.

-

Quantification is achieved by comparing the peak areas of the sample to those of known concentration standards.

-

-

Principle: GC-MS provides more definitive identification of the compounds. After separation by GC, the molecules are ionized and fragmented in the mass spectrometer. The resulting mass spectrum is a unique "fingerprint" of the molecule.

-

Procedure:

-

The GC separation is similar to that in GC-ECD.

-

As compounds elute from the GC column, they enter the ion source of the mass spectrometer.

-

The molecules are ionized (e.g., by electron ionization) and fragmented.

-

The fragments are separated by their mass-to-charge ratio, and a mass spectrum is produced.

-

Identification is confirmed by comparing the retention time and mass spectrum to those of a certified reference standard. Quantification is typically performed using selected ion monitoring (SIM) for enhanced sensitivity.

-

Lipid Content Determination and Normalization

Because DDT accumulates in fatty tissues, it is often necessary to express concentrations on a lipid weight basis to allow for more accurate comparisons between different organisms and tissues.

-

A portion of the sample extract is taken to dryness and the mass of the remaining lipid is determined gravimetrically.

-

The DDT concentration is then divided by the lipid fraction to obtain the lipid-normalized concentration.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the bioaccumulation and biomagnification of DDT.

Caption: A simplified diagram illustrating the process of DDT bioaccumulation from water into plankton and its subsequent biomagnification up the aquatic food chain.

Caption: A generalized workflow for the analysis of DDT and its metabolites in biological samples, from collection to final quantification.

Conclusion

The persistence of DDT in the environment and its ability to bioaccumulate and biomagnify through food chains remain a significant concern for ecosystem health. The quantitative data presented in this guide clearly demonstrate the increasing concentration of DDT at higher trophic levels, posing a substantial risk to apex predators. The detailed experimental protocols outlined provide a framework for the accurate and reliable measurement of DDT and its metabolites in various biological matrices, which is essential for ongoing monitoring and research. For professionals in drug development, the study of DDT's environmental fate and toxicokinetics offers valuable insights into the behavior of persistent, lipophilic compounds in biological systems, which can inform the design and assessment of new chemical entities. Continued research and monitoring are crucial to fully understand the long-term consequences of DDT and to protect vulnerable ecosystems and species.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]

- 4. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]

- 5. Agricultural & Food Safety Analysis using QuEChERS | Separation Science [sepscience.com]

- 6. QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of Dichlorodiphenyltrichloroethane (DDT) and metabolites residues in fish species from eastern Lake Tanganyika [scielo.org.za]

- 8. researchgate.net [researchgate.net]

- 9. epa.gov [epa.gov]

The Dawn of a Chemical Revolution: Early Studies on the Insecticidal Properties of DDT

An In-depth Technical Guide on the Core Scientific Discoveries

Introduction

The discovery of the potent insecticidal properties of Dichlorodiphenyltrichloroethane (DDT) in 1939 by the Swiss chemist Dr. Paul Hermann Müller of J. R. Geigy, A.G. marked a pivotal moment in the history of public health and agriculture.[1][2] This synthetic organochlorine, first synthesized in 1874 by Othmar Zeidler, remained unremarkable until Müller's systematic investigation unveiled its extraordinary efficacy as a contact poison against a wide array of arthropods.[1][2] This discovery, which earned Müller the Nobel Prize in Physiology or Medicine in 1948, ushered in an era of chemical pest control that would dramatically reduce the incidence of insect-borne diseases like malaria and typhus and significantly boost agricultural yields. This technical guide provides a detailed overview of the foundational early studies on DDT's insecticidal properties, focusing on the quantitative data, experimental methodologies, and our nascent understanding of its mode of action during the 1940s.

Quantitative Data from Early Efficacy Studies

The initial studies on DDT's insecticidal activity quickly established its high toxicity to a broad spectrum of insects. The following tables summarize the key quantitative findings from this early research, highlighting the compound's effectiveness as both a direct contact insecticide and a long-lasting residual treatment.

Table 1: Efficacy of DDT as a Residual Spray Against Common Household Pests

| Target Insect | DDT Formulation | Application Method | Surface | Residual Effectiveness | Mortality/Control | Source |

| Housefly (Musca domestica) | 5% DDT in refined kerosene | Spray | Plywood panels | 17 weeks | 100% knockdown in 30 mins, 100% mortality in 24 hrs | [3] |

| Bedbug (Cimex lectularius) | 5% DDT in kerosene | Spray | Various surfaces | At least 6 months | 100% mortality | [4][5] |

| Bedbug (Cimex lectularius) | DDT spray | Spray | Wallpaper | Up to 3 years | Continued to kill bedbugs | [4] |

Table 2: Efficacy of DDT Against Human Lice

| Target Insect | DDT Formulation | Application Method | Duration of Protection | Notes | Source |

| Body Louse (Pediculus humanus humanus) | 10% DDT powder | Dusting on cloth | 3 weeks (complete protection) | Remained toxic for longer than the incubation period of the eggs. | [1] |

| Body Louse (Pediculus humanus humanus) | Impregnated underwear (unspecified conc.) | Wear | 2-3 weeks (with weekly washing) | Effective through multiple launderings. | [1] |

| Body Louse (Pediculus humanus humanus) | Impregnated underwear (increased conc.) | Wear | Up to 9 weeks (with 9 washings) | Demonstrates dose-dependent residual efficacy. | [1] |

Table 3: Efficacy of DDT Against Mosquitoes and Other Pests

| Target Insect | DDT Formulation | Application Method | Efficacy | Source |

| Psorophora Mosquitoes | Not specified | Not specified | Effective control | [2] |

| Goat Lice | 0.2% DDT dip | Dip | Effective on freshly sheared or full-fleeced goats | [6] |

| Various Aquatic Life | > 0.1 ppm DDT in water | Laboratory test | Toxic to goldfish | [7] |

Experimental Protocols of Early DDT Studies

The pioneering research on DDT's insecticidal properties employed a range of innovative, for the time, experimental methodologies. These protocols, while less standardized than modern toxicological assays, laid the groundwork for future insecticide testing.

Laboratory Bioassays

-

Glass Chamber Method (for flying insects): This method, famously used by Paul Müller, involved coating the interior surfaces of a glass box with the chemical compound being tested. A population of houseflies (Musca domestica) would then be introduced into the chamber, and the time to knockdown and mortality was observed. This setup was crucial for determining the contact toxicity and residual effectiveness of DDT.

-

Cloth Sleeve Test (for lice): To assess the efficacy of DDT powders against body lice, researchers at the Orlando, Florida, laboratory of the U.S. Department of Agriculture dusted the inner surface of cloth sleeves with a DDT powder. These sleeves were then placed on the arms and legs of human subjects, and infested with young adult lice. The survival and mortality of the lice were monitored over time to determine the compound's effectiveness.

-

Impregnated Fabric Test (for lice): To evaluate the residual action of DDT on clothing, underwear was impregnated with solutions of DDT in a volatile solvent or an aqueous emulsion. The treated garments were then worn by individuals, and the duration of protection against lice was assessed, including after repeated washings.

Field Trials

-

Residual Spraying in Buildings: Early field trials involved the application of DDT as a residual spray on the interior surfaces of buildings to control houseflies and bedbugs. Formulations typically consisted of a 5% solution of DDT in kerosene or other oil-based carriers. The decline in the insect population was monitored over extended periods to evaluate the long-term efficacy of the treatment.

-

Larvicidal Application in Water Bodies: To test DDT's effectiveness against mosquito larvae, field experiments were conducted where DDT, either as a dust or in an oil solution, was applied to the surface of ponds and other bodies of water known to be breeding grounds for mosquitoes. The larval and pupal populations were sampled before and after treatment to determine the impact on their survival.

-

Livestock Treatment: For the control of ectoparasites on livestock, such as goat lice, early studies involved the use of dips containing DDT. Animals were submerged in a solution of DDT to ensure thorough coverage of their fleece and skin. The effectiveness of the treatment was assessed by examining the animals for the presence of live lice at various intervals post-treatment.

Mandatory Visualizations

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. agresearch.montana.edu [agresearch.montana.edu]

- 5. catalogimages.wiley.com [catalogimages.wiley.com]

- 6. phthiraptera.myspecies.info [phthiraptera.myspecies.info]